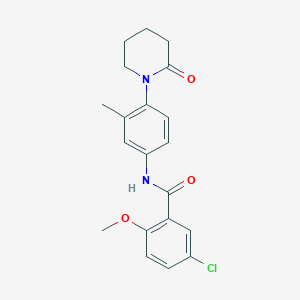

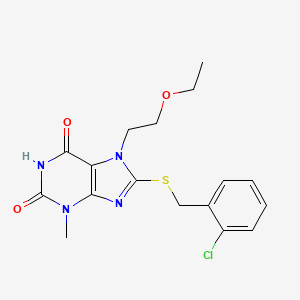

5-chloro-2-methoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This would involve a detailed look at how the compound is synthesized. It would include the starting materials, the reactions used, the conditions under which the reactions occur, and the yield of the final product .Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used .Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It could include looking at what reactants are needed, what the products are, and what the mechanism of the reaction is .Physical And Chemical Properties Analysis

This would involve looking at properties such as the compound’s melting point, boiling point, solubility, and stability. It could also include looking at how the compound behaves under different conditions .科学的研究の応用

Receptor Antagonism

5-chloro-2-methoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide has been studied for its potential as a receptor antagonist, particularly in the context of dopamine receptors. For instance, YM-09151-2, a closely related benzamide, was found to be a potent antagonist of D2-type dopamine receptors, significantly elevating serum prolactin levels in rats. This compound effectively displaced 3H-spiperone from bovine pituitary membranes, indicating its strong receptor binding affinity (Meltzer et al., 1983).

Synthetic Chemistry Applications

In synthetic chemistry, derivatives of the core structure of 5-chloro-2-methoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide have been utilized in enantioselective syntheses. For example, a study explored the addition of Grignard reagents to N-methoxy-N-methylamide derived from (S)-methylpyroglutamate, leading to various substituted piperidines. This methodology could be applied to generate chloro analogs, demonstrating the versatility of such compounds in synthetic routes (Calvez et al., 1998).

Analytical Method Development

The compound has also been the focus of analytical method development, particularly in the context of pharmacokinetic evaluations. A study developed and validated a bioanalytical method using micro-extraction and LC-MS/MS for quantifying a glyburide analogue (structurally similar to the compound ) in mouse plasma and whole blood. This research highlights the importance of such compounds in developing analytical techniques for pharmacokinetic studies (Zalavadia, 2016).

Antimicrobial and Antioxidant Activities

Compounds structurally related to 5-chloro-2-methoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide have been investigated for their biological activities, including antimicrobial and antioxidant effects. For instance, a new benzamide isolated from endophytic Streptomyces sp. demonstrated significant antimicrobial and antioxidant activities, suggesting the potential of such compounds in developing new therapeutic agents (Yang et al., 2015).

作用機序

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Biochemical Pathways

Without specific target identification, it is challenging to determine the exact biochemical pathways affected by this compound. Based on its chemical structure, it may be involved in pathways related to aromatic compounds or halogenated compounds .

Pharmacokinetics

Based on its chemical structure, it is likely that the compound is absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Safety and Hazards

特性

IUPAC Name |

5-chloro-2-methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O3/c1-13-11-15(7-8-17(13)23-10-4-3-5-19(23)24)22-20(25)16-12-14(21)6-9-18(16)26-2/h6-9,11-12H,3-5,10H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVTGUCNLKUGLRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-5-methoxybicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B2740023.png)

![6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 2,4,5-trichlorophenyl ether](/img/structure/B2740025.png)

![tert-Butyl 2-isopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2740026.png)

![1-{4-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-2-methylpiperazin-1-yl}propan-2-ol](/img/structure/B2740031.png)

![2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2740035.png)

![2-(2,6-dimethylphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2740036.png)

![N-(2-methoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2740037.png)

![N-[dibutoxyphosphoryl-(2,5-dimethoxyphenyl)methyl]aniline](/img/structure/B2740041.png)